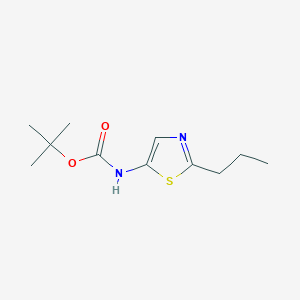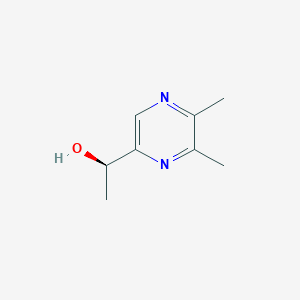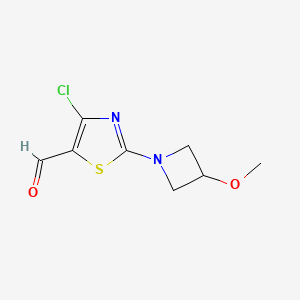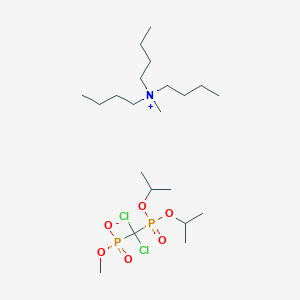
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is known for its unique chemical structure, which includes both ammonium and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with a phosphorylating agent such as dichloro(diisopropoxyphosphoryl)methyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The use of automated systems and real-time monitoring ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dichloro(diisopropoxyphosphoryl)methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds with various functional groups.
科学研究应用
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.
Biology: Investigated for its potential as a biocide due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant and antistatic agent in various industrial processes.
作用机制
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phosphonate group may also interact with enzymes and proteins, inhibiting their function and contributing to the compound’s antimicrobial activity.
相似化合物的比较
Similar Compounds
- Methyltributylammonium bromide
- Tetrabutylammonium chloride
- Tetramethylammonium hydroxide
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate is unique due to its dual functionality, combining both quaternary ammonium and phosphonate groups. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds that may only possess one functional group.
属性
分子式 |
C21H47Cl2NO6P2 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC 名称 |
[dichloro-di(propan-2-yloxy)phosphorylmethyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6(2)15-18(13,16-7(3)4)8(9,10)17(11,12)14-5/h5-13H2,1-4H3;6-7H,1-5H3,(H,11,12)/q+1;/p-1 |
InChI 键 |
NNORGBNPWULCOJ-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](C)(CCCC)CCCC.CC(C)OP(=O)(C(P(=O)([O-])OC)(Cl)Cl)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




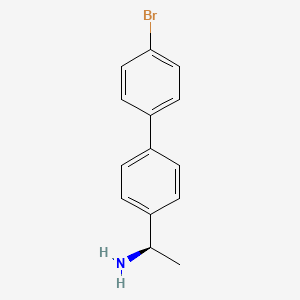
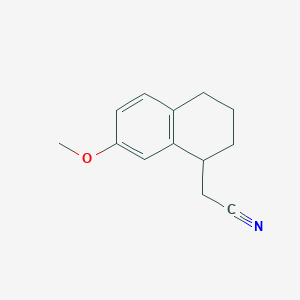
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
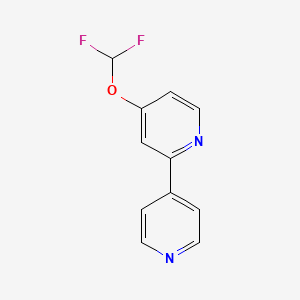
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
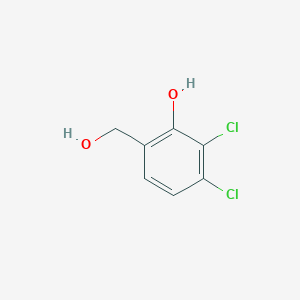
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
